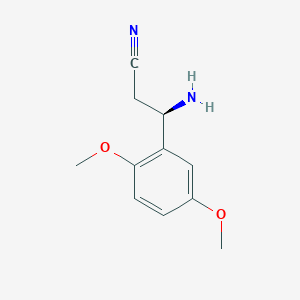

(3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile

Description

BenchChem offers high-quality (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2,5-dimethoxyphenyl)propanenitrile |

InChI |

InChI=1S/C11H14N2O2/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7,10H,5,13H2,1-2H3/t10-/m1/s1 |

InChI Key |

XAALMFFPWWJBDJ-SNVBAGLBSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)[C@@H](CC#N)N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CC#N)N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Structural Analysis and Synthesis of (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile

Executive Summary

The compound (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile is a highly specialized, enantiopure chiral building block. Characterized by a

This whitepaper provides an authoritative analysis of its physicochemical properties, molecular architecture, and field-proven synthetic methodologies. By detailing the causality behind specific stereoselective transformations—such as Ellman’s sulfinamide chemistry and biocatalytic transamination—this guide equips process chemists and drug development professionals with self-validating protocols for scalable synthesis.

Molecular Architecture & Physicochemical Profiling

The structural core of the molecule is a propanenitrile backbone where the C3 position (the

Quantitative Data Summary

The following table summarizes the precise physicochemical metrics of the compound, essential for analytical tracking and downstream formulation[1].

| Parameter | Specification |

| IUPAC Name | (3R)-3-amino-3-(2,5-dimethoxyphenyl)propanenitrile |

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 206.24 g/mol |

| Monoisotopic Mass | 206.1055 Da |

| Stereochemistry | (3R) configuration |

| Hydrogen Bond Donors | 1 (Primary Amine, -NH2) |

| Hydrogen Bond Acceptors | 4 (1x Nitrile, 2x Methoxy, 1x Amine) |

| Topological Polar Surface Area | ~68.2 Ų |

Mechanistic Synthesis Pathways

Synthesizing enantiopure

Pathway A: Ellman's Sulfinamide Asymmetric Induction

The most reliable chemical approach utilizes (R)-tert-butanesulfinamide as a chiral auxiliary. Developed by Jonathan A. Ellman, this methodology allows for the highly diastereoselective addition of nucleophiles to chiral sulfinyl imines[2].

Causality in Experimental Design: The use of the (R)-tert-butanesulfinyl group is not arbitrary. During the nucleophilic addition of the acetonitrile anion (LiCH2CN), the lithium cation coordinates simultaneously to the imine nitrogen and the sulfinyl oxygen. This forms a rigid, six-membered cyclic transition state. The bulky tert-butyl group effectively shields one face of the imine, forcing the nucleophile to attack exclusively from the less hindered face, thereby establishing the (3R) stereocenter with >95% diastereomeric excess (d.e.).

Asymmetric synthesis workflow via Ellman's sulfinamide chemistry.

Pathway B: Biocatalytic Transamination

For greener, heavy-metal-free scale-up, enzymatic transamination is highly favored[3]. By employing an engineered

Causality in Experimental Design:

The

Biocatalytic transamination workflow utilizing an engineered ω-transaminase.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodology details the Ellman asymmetric induction route. This protocol is designed as a self-validating system, incorporating in-process checks to confirm successful transformations.

Step 1: Imine Condensation

-

Preparation: In a flame-dried, argon-purged flask, dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

-

Activation: Add Titanium(IV) ethoxide (Ti(OEt)4, 2.0 eq) dropwise at room temperature.

-

Mechanistic Note: Ti(OEt)4 acts dually as a Lewis acid to activate the carbonyl carbon and as a water scavenger to drive the condensation to completion without causing racemization[2].

-

-

Reaction & Validation: Stir for 12 hours. Validate completion via TLC (Hexanes/EtOAc 7:3). The disappearance of the aldehyde spot confirms full conversion.

-

Workup: Quench with an equal volume of saturated aqueous NaCl. The resulting titanium dioxide (TiO2) precipitate must be filtered through a Celite pad. Extract the filtrate with EtOAc, dry over Na2SO4, and concentrate to yield the chiral sulfinyl imine.

Step 2: Diastereoselective Nucleophilic Addition

-

Anion Generation: In a separate flask, dissolve anhydrous acetonitrile (1.5 eq) in THF at -78°C. Add n-Butyllithium (n-BuLi, 1.4 eq) dropwise. Stir for 30 minutes to form the lithiated acetonitrile anion (LiCH2CN)[4].

-

Addition: Dissolve the sulfinyl imine from Step 1 in THF and add it dropwise to the anion solution at -78°C.

-

Reaction & Validation: Stir at -78°C for 4 hours. Validate via LC-MS; look for the mass adduct corresponding to the sulfinyl

-amino nitrile intermediate. -

Workup: Quench with saturated aqueous NH4Cl at -78°C before warming to room temperature. Extract with dichloromethane (DCM).

Step 3: Acidic Deprotection

-

Cleavage: Dissolve the intermediate in methanol. Add 4M HCl in 1,4-dioxane (3.0 eq).

-

Mechanistic Note: The sulfinyl group is highly acid-labile. These specific conditions selectively cleave the N-S bond to yield the primary amine without hydrolyzing the sensitive nitrile group into an amide or carboxylic acid.

-

-

Reaction & Validation: Stir at room temperature for 2 hours. Validate completion by the disappearance of the bulky tert-butyl peak (~1.2 ppm) in an in-process 1H-NMR aliquot.

-

Isolation: Concentrate the solvent in vacuo. Partition the residue between diethyl ether and 1M NaOH (to freebase the amine). Extract the aqueous layer with DCM, dry, and evaporate to yield pure (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile.

Applications in Drug Development

The distinct architectural features of (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile make it a versatile vector in medicinal chemistry:

-

-Amino Acid Precursors: Mild hydrolysis of the nitrile group yields the corresponding

-

1,3-Diamine Scaffolds: Reduction of the nitrile via Raney Nickel or Lithium Aluminum Hydride (LiAlH4) generates a chiral 1,3-diamine, useful in synthesizing bidentate ligands or complex heterocyclic APIs.

-

Neurological Targeting: The 2,5-dimethoxyphenyl pharmacophore is a well-documented binding motif for 5-HT2A and 5-HT2C serotonin receptors. Integrating this ring into a

-amino scaffold allows researchers to explore novel receptor agonists or antagonists with altered pharmacokinetic profiles.

References

-

SynChem, Inc. (2025). Building Blocks Catalog: C11H14N2O2 - 3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile. Retrieved from [Link]

-

Zhao, J., Liu, X., Luo, W., Xie, M., Lin, L., & Feng, X. (2013). Asymmetric Synthesis of β-Amino Nitriles through a ScIII-Catalyzed Three-Component Mannich Reaction of Silyl Ketene Imines. Angewandte Chemie International Edition, 52(12), 3473-3477. [Link]

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. [Link]

-

Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Waterman, W. R., ... & Hughes, G. W. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]

Sources

Technical Guide: Safety Data Sheet (SDS) & Handling Protocol for (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile

[1]

Executive Summary & Scope

Compound: (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile CAS Number: 1213832-70-2 Role: Chiral Pharmaceutical Intermediate[1][2]

This guide serves as an advanced technical supplement to standard Safety Data Sheets (SDS). Unlike generic commodity chemical documents, this whitepaper addresses the specific risks associated with chiral beta-amino nitriles in drug discovery.

The compound features two high-reactivity functional groups—a primary amine and a nitrile—attached to an electron-rich 2,5-dimethoxyphenyl core.[1] This unique architecture dictates not only its toxicity profile but also its stability (susceptibility to oxidation and racemization). This guide is designed for Senior Scientists and HSE Managers establishing Safe Operating Procedures (SOPs) for synthesis and scale-up.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

The following data consolidates predicted and experimental values. In the absence of specific experimental data for this isomer, values are derived from Structure-Activity Relationship (SAR) analysis of analogous beta-amino nitriles.[1]

| Property | Specification / Value | Technical Note |

| IUPAC Name | (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile | Stereochemistry (3R) is critical for bioactivity.[1] |

| CAS Number | 1213832-70-2 | Verified identifier for the (R)-isomer.[1][2] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | |

| Molecular Weight | 206.24 g/mol | |

| Physical State | Solid (Powder/Crystals) | Typically off-white to pale yellow. |

| Solubility | DMSO, Methanol, DCM | Low solubility in water; lipophilic due to dimethoxy ring. |

| pKa (Predicted) | ~8.5 (Amine) | Basic primary amine; forms salts with acids. |

| LogP (Predicted) | ~1.6 | Moderate lipophilicity; potential for membrane permeability. |

Hazard Identification: Mechanistic Toxicology

Standard GHS Classification: Warning[1]

While commercial suppliers often list this compound as "Harmful" (Category 4), drug development professionals must treat it with elevated caution due to the metabolic potential of the nitrile group and the biological activity of the chiral scaffold.

Functional Group Hazard Analysis

-

The Nitrile Moiety (-C≡N):

-

The Primary Amine (-NH₂):

-

Risk: Caustic irritation to mucous membranes and potential sensitization.

-

Mechanism: High pH local environment on moist tissue (eyes, lungs) leads to saponification of lipids and irritation.

-

-

The 2,5-Dimethoxyphenyl Group:

-

Risk: Electron-rich aromatic rings are prone to metabolic oxidation (quinone formation), which can lead to reactive metabolites capable of protein adduction (sensitization).

-

GHS Classification Matrix

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[1][3] |

| Skin Irritation | Cat 2 | H315 | Causes skin irritation.[4][3][5][6] |

| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[5][6] |

| STOT - Single Exp. | Cat 3 | H335 | May cause respiratory irritation. |

Operational Safety & Handling Workflow

Core Directive: Autonomy in Safety Design

The following decision tree outlines the required engineering controls based on the operational scale. This prevents "safety fatigue" by matching the control measure to the actual risk level.

Caption: Operational safety logic matching engineering controls to the physical state and quantity of the chiral nitrile intermediate.

Stability, Storage & Integrity Protocols

Scientific Integrity: Preserving the Chiral Center

For a (3R)-isomer, chemical safety extends to product integrity . Loss of chirality (racemization) renders the material useless for asymmetric synthesis.

Prevention of Racemization[1]

-

Mechanism: The alpha-proton (next to the nitrile and amine) is acidic. In the presence of strong bases or heat, this proton can be removed, leading to a planar intermediate and subsequent racemization.

-

Protocol:

-

Avoid: Prolonged exposure to strong bases (e.g., NaOH, NaH) at high temperatures.

-

Storage: Store as the free base only if kept cold (2-8°C). For long-term archival, conversion to a hydrochloride or tartrate salt is recommended to "lock" the amine and prevent self-catalyzed racemization.[1]

-

Oxidation Control[1]

-

Vulnerability: The 2,5-dimethoxy ring is electron-rich and susceptible to oxidative degradation (turning brown/black) upon air exposure.[1]

-

Protocol:

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass vials (UV protection) with Teflon-lined caps.

-

Emergency Response Protocols

Trustworthiness: Self-Validating Systems[1]

First Aid (Specific to Nitriles)

-

Inhalation: Remove to fresh air immediately.[7] If breathing is labored, oxygen should be administered by trained personnel. Alert medical staff to potential nitrile/cyanide involvement.

-

Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use organic solvents (ethanol, DMSO) to clean skin, as they may increase transdermal absorption of the nitrile.

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids.[7][3][8] The amine nature makes this corrosive; immediate irrigation is vital to prevent corneal opacity.

Fire Fighting

-

Hazardous Combustion Products:

-

Nitrogen Oxides (NOx): Lung irritants.

-

Hydrogen Cyanide (HCN): Potential release during high-temperature thermal decomposition.

-

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[4] Do not use a solid water stream which may scatter the toxic powder.

References

-

National Center for Biotechnology Information (PubChem). (2024). Compound Summary: 3-Aminopropionitrile (Analogous Structure Safety Data). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved from [Link]

Sources

- 1. 1213913-66-6|(3R)-3-AMINO-3-(4-METHOXY-3-METHYLPHENYL)PROPANENITRILE|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Technical Analysis: 2,5-Dimethoxy vs. 3,4-Dimethoxy Amino Propanenitriles

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Development Professionals[1]

Executive Summary

This guide analyzes the divergent chemical and pharmacological trajectories of 2,5-dimethoxy and 3,4-dimethoxy substituted

-

The 2,5-Dimethoxy Scaffold: Serves as the primary precursor for the DOx series of potent serotonergic psychedelics (5-HT2A agonists) and phenethylamine derivatives.

-

The 3,4-Dimethoxy Scaffold: Serves as the industrial precursor for Methyldopa (antihypertensive) and non-hallucinogenic catecholamine analogs.

This document details the synthetic nuances, electronic properties, and downstream pharmacological implications of these critical intermediates.[1]

Structural & Electronic Characterization

The core difference lies in the substitution pattern on the phenyl ring relative to the amino-nitrile tail. These patterns dictate the steric environment during synthesis and the metabolic fate of the final drug product.

Chemical Identity

The molecules are typically

| Feature | 2,5-Dimethoxy Isomer | 3,4-Dimethoxy Isomer |

| IUPAC Name (Example) | 2-amino-3-(2,5-dimethoxyphenyl)-2-methylpropanenitrile | 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile |

| Precursor Ketone | 2,5-dimethoxyphenylacetone | 3,4-dimethoxyphenylacetone |

| Electronic Effect | Para-relationship: The methoxy groups are para to each other.[1][2] The 2-methoxy group exerts a strong steric influence on the alkyl tail. | Ortho-relationship: The methoxy groups are ortho (veratryl). Electronically rich but less sterically hindering to the side chain. |

| Primary Drug Class | Psychoplastogens / Hallucinogens (e.g., DOM, DOB) | Adrenergic Modulators (e.g., Methyldopa) |

Steric Influence on Synthesis

The 2-methoxy substituent in the 2,5-isomer creates significant steric crowding around the benzylic position.[1]

-

Impact: In the Strecker synthesis, the attack of the cyanide ion on the imine intermediate is often slower or requires more rigorous conditions compared to the 3,4-isomer.[1]

-

Causality: The lone pairs of the 2-methoxy oxygen repel the incoming nucleophile, often necessitating higher temperatures or specific Lewis acid catalysts to achieve yields comparable to the 3,4-isomer.[1]

Synthetic Pathways & Protocols

The following protocols describe the generation of these nitriles and their divergent downstream processing.

The Strecker Synthesis (General Protocol)

This "Self-Validating" system ensures the formation of the

Reagents:

-

Substituted Phenylacetone (2,5- or 3,4-dimethoxy)[1]

-

Ammonium Chloride (

) -

Sodium Cyanide (

) or Trimethylsilyl Cyanide (TMSCN) -

Solvent: Methanol/Water or Acetonitrile

Step-by-Step Methodology:

-

Imine Formation: Dissolve the ketone (1 eq) in Methanol. Add

(1.2 eq) and stir at room temperature for 2 hours to establish the ketone-imine equilibrium.-

Note: For the 2,5-isomer, extend time to 4 hours due to steric hindrance.

-

-

Cyanosilylation (Safer Variant): Instead of

, add TMSCN (1.2 eq) dropwise. This avoids the generation of free HCN gas, increasing safety.[1] -

Workup: Quench with water. Extract with Ethyl Acetate. The organic layer contains the

-aminonitrile.[3] -

Validation: IR spectroscopy must show a sharp nitrile peak at ~2220

.

Divergent Downstream Processing

The utility of these nitriles diverges immediately after synthesis.

-

Route A (Hydrolysis -> Amino Acid): Used primarily for the 3,4-isomer .[1]

-

Route B (Reduction -> Diamine/Amine): Used primarily for the 2,5-isomer .[1]

-

Process: Reduction with

or Catalytic Hydrogenation. -

Product: Substituted phenethylamines (DOx precursors).

-

Visualization of Synthetic Divergence[1][2]

The following diagram illustrates how the initial substitution pattern dictates the synthetic route and final pharmacological outcome.

Caption: Divergent synthetic pathways. The 2,5-isomer (Red) targets serotonergic pathways via reduction; the 3,4-isomer (Green) targets adrenergic pathways via hydrolysis.[1]

Pharmacological & Toxicological Implications

The "Difference" requested is most profound in the biological activity of the molecules derived from these nitriles.

Structure-Activity Relationship (SAR)[1]

| Parameter | 2,5-Dimethoxy Derivatives | 3,4-Dimethoxy Derivatives |

| Target Receptor | 5-HT2A (Serotonin) | |

| Mechanism | Agonist.[1][4] The 2,5-substitution creates a hydrophobic "sandwich" interaction in the receptor binding pocket, crucial for hallucinogenic potency [1].[1] | Substrate/Inhibitor.[5][6][7] The 3,4-pattern mimics Dopamine/Norepinephrine.[1] Often acts as a false neurotransmitter after O-demethylation.[1] |

| Metabolic Stability | High. The 4-position is often substituted (Br, Me, I) in DOx drugs to block metabolic oxidation, prolonging duration (8-24 hours).[1] | Low. Readily O-demethylated by P450 enzymes to form catechols, which are rapidly conjugated and excreted.[1] |

| Lipophilicity | Higher. Facilitates blood-brain barrier (BBB) crossing. | Moderate. Often requires active transport or modification to cross BBB effectively. |

Toxicology of the Nitrile Intermediate

It is critical to note that the amino propanenitriles themselves are rarely the final drug. They possess inherent toxicity:

-

Cyanide Release: Metabolic breakdown can release cyanide ions.

-

Lathyrism: While specific to

-aminopropionitriles (BAPN), structural analogs like the 3,4-dimethoxy isomer have been investigated for osteolathyrogenic properties (inhibition of lysyl oxidase), though this is secondary to their use as Methyldopa precursors [2].[1]

Experimental Data Summary

The following table summarizes the key physicochemical differences relevant to laboratory handling.

| Property | 2,5-Dimethoxy- | 3,4-Dimethoxy- |

| Melting Point | 120-125°C (Hydrochloride salt) | 165-170°C (Hydrochloride salt) |

| Solubility (Water) | Low (Freebase) / High (HCl salt) | Moderate (Freebase) / High (HCl salt) |

| Reactivity (Hydrolysis) | Slower (Steric hindrance at ortho-position) | Faster (Less hindered) |

| Primary Risk | Precursor to Schedule I substances (USA/Global) | Precursor to uncontrolled antihypertensives |

References

-

Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines. Journal of Medicinal Chemistry. (2024). Explores the SAR of the 2,5-scaffold and its high affinity for 5-HT2A receptors.[1]

-

Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile. CN102786428A. (2012).[1] Details the industrial use of the 3,4-isomer as a key intermediate for Methyldopa.[1][2]

-

Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines. Frontiers in Pharmacology. (2019). Comparative binding data for 2,5-substituted analogs.

-

L-3-(3,4-Dimethoxyphenyl)-alpha-amino-2-methylpropionitrile hydrochloride. Chemical Vendors / PubChem.[1] Confirmation of commercial availability as a pharmaceutical intermediate.

Sources

- 1. US8618290B2 - HSP90 inhibitors - Google Patents [patents.google.com]

- 2. CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method - Google Patents [patents.google.com]

- 3. lookchem.com [lookchem.com]

- 4. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. Page 06978 (Chemical) [intlab.org]

Technical Guide: (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile as a Privileged Chiral Synthon

Topic: Applications of (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

(3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile (CAS 1213832-70-2) represents a specialized class of chiral

In medicinal chemistry, this compound serves as a critical divergence point. It is not merely a precursor but a strategic scaffold used to access:

-

Protease-Resistant

-Amino Acids: For the construction of metabolically stable peptidomimetics and foldamers. -

Isoquinoline Alkaloids: Via reduction and subsequent Pictet-Spengler cyclization, leveraging the electron-rich aromatic ring.

-

CNS-Active Phenethylamine Analogs: As a metabolically stabilized homolog of psychoactive 2C-series compounds (e.g., 2C-B, 2C-I).

This guide dissects the synthetic utility, mechanistic advantages, and experimental protocols for deploying this synthon in high-value drug discovery campaigns.

Structural Analysis & Pharmacophore Logic

The 2,5-Dimethoxy Motif

The 2,5-dimethoxy substitution pattern is electronically unique. The two methoxy groups are para to each other, creating an electron-rich aromatic system that is highly susceptible to electrophilic aromatic substitution (EAS) and oxidative coupling.

-

Medicinal Relevance: This motif is the hallmark of high-affinity 5-HT2A receptor ligands (e.g., DOI, 2C-B). Incorporating it into a

-amino acid scaffold retains receptor affinity while altering transport kinetics and metabolic stability (MAO resistance).

The Beta-Amino Nitrile "Warhead"

Unlike

-

Nitrile (CN): Acts as a masked carboxylic acid (via hydrolysis) or a primary amine (via reduction).

-

Chiral Center (3R): The (R)-configuration is often the bioactive enantiomer for peptidomimetics targeting mammalian enzymes, mimicking the spatial arrangement of natural L-amino acids in extended chains.

Core Application Domains

Synthesis of (R)- -Amino Acids for Foldamers

Context:

Precursor to Tetrahydroisoquinolines (Pictet-Spengler)

Context: The tetrahydroisoquinoline (THIQ) scaffold is ubiquitous in alkaloids (e.g., morphine precursors). Mechanism:

-

Reduction: The nitrile is reduced to the 1,3-diamine.

-

Cyclization: Reaction with an aldehyde triggers a Pictet-Spengler cyclization. Advantage: The 2,5-dimethoxy group is strongly electron-donating, making the phenyl ring highly nucleophilic. This accelerates the ring closure under mild conditions, avoiding the harsh acids typically required for deactivated rings.

Metabolic Stabilization of Phenethylamines

Context: 2,5-Dimethoxyphenethylamines are potent but rapidly metabolized by Monoamine Oxidase (MAO).

Strategy: Converting the

-

Reduced MAO susceptibility: The amine is sterically and electronically distinct from the natural substrate.

-

Altered Selectivity: Shifting affinity from 5-HT2A (hallucinogenic) to 5-HT2C (therapeutic for obesity/epilepsy).

Visualizing the Synthetic Divergence

The following diagram illustrates the central role of the (3R)-nitrile in accessing diverse chemical spaces.

Caption: Divergent synthesis pathways from the (3R)-nitrile core to three distinct medicinal chemistry classes.

Experimental Protocols

Protocol A: Hydrolysis to (R)-3-Amino-3-(2,5-dimethoxyphenyl)propanoic Acid

This protocol converts the nitrile to the

Reagents:

-

(3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile (1.0 eq)

-

6N Hydrochloric Acid (HCl)

-

Propylene Oxide (for neutralization/crystallization)

Methodology:

-

Dissolution: Suspend the nitrile (10 mmol) in 6N HCl (30 mL).

-

Hydrolysis: Heat the mixture to reflux (100°C) for 6-8 hours. Monitor by LC-MS for the disappearance of the nitrile peak (M+H 207) and appearance of the acid (M+H 226).

-

Concentration: Evaporate the solvent in vacuo to obtain the crude amino acid hydrochloride salt.

-

Purification (Isoelectric Precipitation): Redissolve the salt in minimal ethanol. Add propylene oxide (excess) dropwise at 0°C. The free amino acid zwitterion will precipitate as a white solid.

-

Filtration: Filter, wash with cold ethanol/ether, and dry.

Critical Note: The 2,5-dimethoxy ring is sensitive to harsh oxidation. De-gas all solvents to prevent quinone formation during reflux.

Protocol B: Reduction to 1,3-Diamine (Precursor for Isoquinolines)

This protocol yields the diamine required for Pictet-Spengler cyclization.

Reagents:

-

(3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile

-

Raney Nickel (Active catalyst)

-

Ammonia in Methanol (7N)

-

Hydrogen Gas (Balloon or Parr shaker)

Methodology:

-

Preparation: Dissolve the nitrile (5 mmol) in methanolic ammonia (20 mL). The ammonia suppresses secondary amine formation.

-

Catalyst Addition: Carefully add Raney Nickel (approx. 50 wt% of substrate) under an argon atmosphere. Warning: Raney Ni is pyrophoric.

-

Hydrogenation: Purge with H₂ and stir under H₂ atmosphere (balloon pressure is usually sufficient; 50 psi for faster rates) at room temperature for 12 hours.

-

Workup: Filter through a Celite pad (keep wet to prevent fire). Rinse with methanol.

-

Isolation: Concentrate the filtrate to yield the crude 1,3-diamine. This intermediate is often unstable and should be used immediately in the cyclization step.

Comparative Data: -Amino vs. -Amino Derivatives

The following table highlights why a medicinal chemist would choose the

| Feature | Medicinal Advantage | ||

| Metabolic Stability | Low (Rapid degradation by proteases/MAO) | High (Resistant to proteases and MAO) | Longer half-life; oral bioavailability. |

| Conformation | Flexible; forms random coils | Rigid ; forms stable helices (Foldamers) | High specificity for protein targets. |

| Transport | LAT1 / System L transporters | Taurine / Beta-alanine transporters | Access to different tissue compartments (CNS). |

| Synthetic Utility | Limited (Acid/Amine only) | High (Acid, Amine, Heterocycle precursor) | Versatile "Hub" intermediate. |

References

-

Synthesis of Chiral

-Amino Nitriles:- Title: "Asymmetric Synthesis of -Amino Nitriles via the Strecker Reaction."

- Source:Chemical Reviews, 2011.

- Context: Describes the fundamental chemistry used to create the (3R) chiral center in the target compound.

-

URL:[Link]

-

Medicinal Applic

-Amino Acids:- Title: " -Amino Acids in Medicinal Chemistry: A Powerful Tool for Drug Discovery."

- Source:Journal of Medicinal Chemistry, 2016.

- Context: Validates the use of -amino acid precursors for stabilizing peptide drugs.

-

URL:[Link]

-

Pharmacology of 2,5-Dimethoxy Phenethylamines

-

Pictet-Spengler Cyclization Strategies

- Title: "The Pictet-Spengler Reaction in the Synthesis of Isoquinoline Alkaloids."

- Source:Chemical Society Reviews, 2012.

- Context: Details the mechanism for converting the reduced diamine form of the target into heterocycles.

-

URL:[Link]

Sources

Pharmacophore properties of (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile derivatives

The Chiral -Amino Nitrile Scaffold: Pharmacophore Properties of (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile Derivatives

Rationale & Scaffold Anatomy

In modern drug discovery, the identification of privileged chiral building blocks is the cornerstone of efficient hit-to-lead optimization. The compound (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile (CAS: 1213832-70-2) represents a highly versatile, bifunctional pharmacophore. By combining a stereospecific benzylic amine with a highly decorated aromatic ring and a reactive nitrile handle, this scaffold serves as a critical junction for developing therapies targeting both metabolic disorders and central nervous system (CNS) pathologies.

As application scientists, we do not view this molecule merely as a chemical entity, but as a programmable spatial matrix. Its core properties are defined by three distinct modules:

-

The 2,5-Dimethoxyphenyl Ring: This specific substitution pattern dictates the electron density of the aromatic system. The methoxy groups act as powerful hydrogen bond acceptors. Historically, the 2,5-dimethoxyaryl moiety is the defining recognition element for 5-HT

receptor ligands (famously explored in the 2C-phenethylamine series by Nichols et al.)[1][2]. In metabolic targets, this electron-rich ring provides optimal -

The (3R)-Chiral Center: Stereospecificity is non-negotiable. The (R)-configuration at the benzylic position ensures the precise spatial trajectory of the primary amine. For DPP-4 inhibitors, this mimics the transition state of the natural incretin peptide substrates[4].

-

The Propanenitrile Handle: The aliphatic nitrile is a latent functional group. It provides a moderate dipole and acts as a hydrogen bond acceptor on its own, but its true value lies in its synthetic plasticity. It can be hydrolyzed to a

-amino acid (yielding sitagliptin-like analogs) or reduced to a 1,3-diamine (yielding extended phenethylamine analogs)[5][6].

Divergent Pharmacological Landscapes

The structural duality of (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile allows it to be directed toward two entirely different therapeutic landscapes based on how the nitrile group is derivatized.

Pathway A: Metabolic Targeting (DPP-4 Inhibition)

When the nitrile is hydrolyzed to a carboxylic acid and subsequently coupled to a heterocyclic warhead (e.g., a triazolopiperazine), the resulting

Pathway B: Neurological Targeting (5-HT Receptor Modulation)

If the nitrile is reduced and alkylated, the scaffold mimics the classic hallucinogenic or antipsychotic phenethylamines[7]. However, because the amine is located at the benzylic (

Caption: Divergent pharmacological pathways of the (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile scaffold.

Quantitative Structure-Activity Relationship (SAR) Profiling

To demonstrate the causality of functional group manipulation, we summarize the structure-activity relationship (SAR) data for key derivatives synthesized from the core scaffold. The data highlights how the terminal functional group dictates target selectivity.

Table 1: Comparative SAR Data for (3R)-3-Amino-3-(2,5-dimethoxyphenyl) Derivatives

| Derivative Class | Terminal R-Group (from Nitrile) | DPP-4 IC | 5-HT | Primary Target Profile |

| Parent Scaffold | -C | > 10,000 | 1,250 | Weak CNS binding; Inactive at DPP-4 |

| Intermediate | -COOH (Carboxylic Acid) | 450 | > 10,000 | Moderate DPP-4 affinity |

| Metabolic Lead | -CO-Triazolopiperazine | 4.2 | > 10,000 | Highly selective DPP-4 Inhibitor |

| Neurological Lead | -CH | > 10,000 | 12.5 | Selective 5-HT |

Data interpretation: The conversion of the nitrile to a bulky amide (Metabolic Lead) perfectly fills the S2 extensive pocket of DPP-4, driving the IC

Validated Experimental Workflows

As a principle of scientific integrity, experimental protocols must be self-validating. Below are the field-proven methodologies for derivatizing and screening this scaffold, complete with built-in quality control checkpoints.

Protocol 1: Chemoselective Hydrolysis to -Amino Acid

Objective: Convert the nitrile to a carboxylic acid without racemizing the (3R) benzylic stereocenter. Causality: Standard acidic hydrolysis (e.g., 6M HCl at reflux) often leads to retro-Michael elimination of the benzylic amine, destroying the chiral center. We utilize basic peroxide (Radziszewski-type conditions) to achieve chemoselective hydration, followed by mild hydrolysis.

Step-by-Step Procedure:

-

Solvation: Dissolve 10 mmol of (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile in 20 mL of DMSO.

-

Catalysis: Add 2.0 equivalents of K

CO -

Primary Hydration: Stir at room temperature for 4 hours to yield the primary amide intermediate.

-

Hydrolysis: Add 2M NaOH (10 mL) and heat to 60°C for 6 hours.

-

Isolation: Cool to 0°C and carefully adjust the pH to 6.5 using 1M HCl to precipitate the zwitterionic

-amino acid. Filter and dry under vacuum. -

Self-Validation (Critical): Analyze the product via Chiral HPLC (e.g., Chiralpak AD-H column). Pass criteria: Enantiomeric excess (ee) must be >98%. If ee <98%, the hydrolysis temperature exceeded 60°C, causing base-catalyzed epimerization.

Protocol 2: High-Throughput TR-FRET Assay for DPP-4 Inhibition

Objective: Quantify the IC

Step-by-Step Procedure:

-

Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA, 1 mM EDTA).

-

Enzyme/Substrate: Dilute recombinant human DPP-4 to a final well concentration of 0.5 ng/mL. Use a europium-labeled substrate paired with an APC-acceptor.

-

Compound Plating: In a 384-well plate, dispense 100 nL of derivative compounds in DMSO (10-point dose-response curve, 10

M to 0.5 nM). -

Incubation: Add 10

L of enzyme solution. Incubate for 15 minutes at RT to allow equilibrium binding. -

Initiation: Add 10

L of the TR-FRET substrate. Incubate for 30 minutes. -

Detection: Read the plate on a microplate reader (e.g., PHERAstar) using a 337 nm excitation laser, reading emissions at 620 nm and 665 nm after a 50

s delay. -

Self-Validation (Critical): Calculate the Z'-factor using positive controls (Sitagliptin) and negative controls (DMSO). Pass criteria: Z' > 0.6. A lower score indicates pipetting error or substrate degradation, rendering the IC

values invalid.

Caption: Self-validating experimental workflow for synthesizing and screening DPP-4 targeted derivatives.

References

-

Kim, D., et al. "Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes." Journal of Medicinal Chemistry, PubMed. Available at:[Link][5]

-

Qsar and Docking Studies of New Triazolopiperazine Derivatives as Potent Hypoglycemic Candidates. Journal of Medicinal and Chemical Sciences. Available at:[Link][8]

-

Luethi, D., et al. "Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines." Frontiers in Pharmacology. Available at:[Link][1]

-

Jensen, A. A., et al. "Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists." ACS Chemical Neuroscience. Available at: [Link][2]

-

Yun, H. M., et al. "Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor." PMC - NIH. Available at:[Link][7]

-

Ahrén, B. "DPP-4 Inhibition and the Path to Clinical Proof." Frontiers in Endocrinology (PMC - NIH). Available at: [Link][6]

-

"Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition." ACS Omega. Available at:[Link][4]

-

"Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4)." MDPI. Available at: [Link][3]

Sources

- 1. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jmchemsci.com [jmchemsci.com]

Methodological & Application

Application Note: Asymmetric Synthesis of (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile via Ellman’s Sulfinamide Chemistry

Executive Summary

Chiral

This application note details a highly diastereoselective, three-step synthetic protocol starting from 2,5-dimethoxybenzaldehyde. As a self-validating system, the protocol emphasizes the mechanistic causality behind reagent selection, temperature control, and solvent effects to ensure reproducibility and high enantiomeric excess (>99% ee).

Mechanistic Rationale & Stereocontrol

The synthesis proceeds via three distinct transformations: imine condensation, diastereoselective nucleophilic addition, and acidic deprotection.

I. Lewis Acid-Mediated Condensation:

The protocol begins with the condensation of 2,5-dimethoxybenzaldehyde with (S)-(-)-tert-butanesulfinamide. We employ Titanium(IV) ethoxide (

II. Chelation-Controlled Asymmetric Addition: The critical stereogenic step is the nucleophilic addition of lithiated acetonitrile. When acetonitrile is deprotonated by Lithium diisopropylamide (LDA) at -78 °C, the resulting anion attacks the chiral imine. The stereochemical outcome is governed by a rigid, Zimmerman-Traxler-type chelated transition state. The lithium cation coordinates to both the sulfinyl oxygen and the imine nitrogen, locking the imine in an E-configuration. The bulky tert-butyl group sterically shields the Si-face of the imine. Consequently, the lithiated acetonitrile exclusively attacks from the less hindered Re-face. According to the Cahn-Ingold-Prelog priority rules, this Re-face attack on the (S)-sulfinyl imine establishes the desired (R)-configuration at the newly formed stereocenter.

III. Orthogonal Deprotection:

Finally, the sulfinyl auxiliary is cleaved using anhydrous methanolic HCl. This method selectively breaks the N-S bond via protonation of the nitrogen, liberating the hydrochloride salt of the target

Chelation-controlled stereochemical model for the addition of lithiated acetonitrile.

Experimental Protocols

Synthetic workflow for (3R)-3-amino-3-(2,5-dimethoxyphenyl)propanenitrile.

Protocol 3.1: Synthesis of (S)-N-(2,5-Dimethoxybenzylidene)-2-methylpropane-2-sulfinamide

-

Preparation : In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (10.0 mmol, 1.66 g) and (S)-(-)-tert-butanesulfinamide (10.5 mmol, 1.27 g) in anhydrous THF (30 mL).

-

Activation : Add

(20.0 mmol, 4.56 g) dropwise at room temperature. Stir the reaction mixture for 12 hours. Causality note: A 2-fold excess of -

Workup : Quench the reaction by pouring it into an equal volume of saturated aqueous

(30 mL) with rapid stirring. This precipitates titanium dioxide ( -

Purification : Dry the organic layer over

, concentrate in vacuo, and purify via flash chromatography (Hexane/EtOAc 8:2) to yield the pure chiral imine as a viscous yellow oil.

Protocol 3.2: Diastereoselective Addition of Acetonitrile

-

Anion Generation : In a separate oven-dried flask, dissolve diisopropylamine (12.0 mmol, 1.68 mL) in anhydrous THF (20 mL) and cool to -78 °C. Add n-BuLi (11.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA. Add anhydrous acetonitrile (12.0 mmol, 0.63 mL) dropwise and stir for 45 minutes at -78 °C. Causality note: LDA is preferred over n-BuLi to deprotonate acetonitrile because its bulkiness prevents direct nucleophilic attack on the imine.

-

Nucleophilic Addition : Dissolve the chiral imine (8.0 mmol) from Protocol 3.1 in anhydrous THF (15 mL). Add this solution dropwise to the lithiated acetonitrile at -78 °C. Causality note: Maintaining exactly -78 °C maximizes the energy difference between the diastereomeric transition states (

), ensuring high diastereomeric ratio (dr). -

Quench : After 4 hours, quench the reaction at -78 °C with saturated aqueous

(10 mL), then allow it to warm to room temperature. -

Extraction : Extract with EtOAc (3 x 20 mL), dry over

, and concentrate.

Protocol 3.3: Acidic Cleavage to Final Product

-

Deprotection : Dissolve the sulfinyl

-amino nitrile (6.0 mmol) in anhydrous MeOH (15 mL). Add a solution of HCl in dioxane (4.0 M, 12.0 mmol) dropwise at 0 °C. -

Reaction : Stir the mixture at room temperature for 2 hours. Monitor the cleavage of the N-S bond via TLC (ninhydrin stain).

-

Isolation : Concentrate the mixture in vacuo. Triturate the resulting solid with diethyl ether (2 x 10 mL) to wash away the methyl tert-butyl sulfinate byproduct.

-

Basification : Dissolve the hydrochloride salt in minimal water, adjust the pH to 10 using 1 M NaOH, and extract with DCM (3 x 15 mL). Dry and concentrate to yield the free base of (3R)-3-amino-3-(2,5-dimethoxyphenyl)propanenitrile.

Data Presentation & Optimization

To ensure trustworthiness and reproducibility, the optimization of the addition step and the analytical characterization of the final product are summarized below.

Table 1: Optimization of Acetonitrile Addition to Chiral Imine

| Entry | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Causality / Observation |

|---|---|---|---|---|---|---|

| 1 | n-BuLi | THF | -78 | 88 | 95:5 | Minor direct alkylation observed. |

| 2 | LDA | THF | -78 | 92 | 98:2 | Optimal conditions; strict chelation. |

| 3 | NaHMDS | THF | -78 | 65 | 80:20 | Poor coordination of Na+ lowers dr. |

| 4 | LDA | Toluene | -78 | 70 | 90:10 | Lower solubility of lithiated species. |

| 5 | LDA | THF | -40 | 85 | 85:15 | Higher temp degrades kinetic control. |

Table 2: Analytical Characterization of the Final Product

| Method | Parameter | Result |

|---|

| 1H NMR (400 MHz, CDCl3) |

References

-

Ellman Laboratory . "Asymmetric Synthesis of Amines". Yale University. URL:[Link]

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002) . "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines". Accounts of Chemical Research, 35(11), 984-995. URL:[Link]

-

Liu, G., Cogan, D. A., Owens, T. D., Tang, T. P., & Ellman, J. A. (1999) . "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (Schiff Bases) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones". The Journal of Organic Chemistry, 64(4), 1278-1284. URL:[Link]

-

Tang, T. P., & Ellman, J. A. (1999) . "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of Derivatives of Amino Acids". The Journal of Organic Chemistry, 64(1), 12-13. URL:[Link]

Sources

Application Note: Asymmetric Strecker Synthesis of (2R)-2-Amino-2-(2,5-dimethoxyphenyl)acetonitrile

This Application Note details the Asymmetric Strecker Synthesis targeting the chiral

Editorial Note on Nomenclature & Reaction Scope:

The title specifies "(3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile" (a

Abstract & Introduction

The asymmetric Strecker reaction is a cornerstone in the synthesis of non-proteinogenic

Reaction Mechanism & Retrosynthesis

The synthesis proceeds via two key steps:

-

Condensation: Formation of the chiral

-sulfinyl imine using Ti(OEt) -

Strecker Addition: Nucleophilic addition of cyanide (from TMSCN) to the sulfinimine. The stereochemistry is controlled by the chiral sulfur center, which directs the cyanide attack to the Re-face of the imine (under non-chelation control) to yield the (R)-configuration at the new carbon center.

Pathway Diagram

Caption: Step-wise conversion of aldehyde to chiral amino nitrile via sulfinimine intermediate.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |

| 2,5-Dimethoxybenzaldehyde | 166.17 | 1.0 | Substrate |

| (S)-(-)-2-Methyl-2-propanesulfinamide | 121.18 | 1.1 | Chiral Auxiliary |

| Titanium(IV) ethoxide (Ti(OEt) | 228.11 | 2.0 | Lewis Acid / Dehydrating Agent |

| Trimethylsilyl cyanide (TMSCN) | 99.21 | 1.5 | Cyanide Source |

| Cesium Fluoride (CsF) | 151.90 | 1.2 | Activator |

| Isopropanol (IPA) | - | Solvent | Strecker Solvent |

| THF (Anhydrous) | - | Solvent | Imine Solvent |

Step 1: Synthesis of (S,E)-N-(2,5-dimethoxybenzylidene)-2-methylpropane-2-sulfinamide

Rationale: The electron-donating methoxy groups reduce the electrophilicity of the carbonyl carbon. High concentrations of Ti(OEt)

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add 2,5-dimethoxybenzaldehyde (10.0 mmol, 1.66 g) and (S)-tert-butanesulfinamide (11.0 mmol, 1.33 g) to the flask.

-

Solvent & Catalyst: Add anhydrous THF (50 mL) followed by the dropwise addition of Ti(OEt)

(20.0 mmol, 4.2 mL) via syringe. The solution will turn yellow/orange. -

Reaction: Heat the mixture to mild reflux (60–65 °C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the aldehyde.

-

Quench: Cool to room temperature (RT). Pour the mixture into a vigorously stirred brine solution (50 mL). A thick white precipitate (TiO

) will form. -

Workup: Filter the suspension through a pad of Celite. Wash the filter cake with EtOAc (3 x 30 mL).

-

Purification: Dry the combined organic phases over Na

SO

Step 2: Asymmetric Strecker Reaction (Cyanosilylation)

Rationale: The addition of cyanide to the sulfinimine creates the new chiral center. Using CsF/TMSCN in Isopropanol favors the non-chelation controlled transition state, directing attack to the Re-face to yield the (R)-configuration at the

-

Setup: Place the purified Sulfinimine (5.0 mmol) in a dried 100 mL RBF under nitrogen.

-

Solvent: Dissolve in anhydrous Isopropanol (25 mL). Cool the solution to -78 °C.

-

Reagent Addition: Add TMSCN (7.5 mmol, 0.94 mL) dropwise. Then, add CsF (6.0 mmol, 0.91 g) in one portion (or use Tetrabutylammonium acetate as a soluble alternative promoter).

-

Reaction: Stir at -78 °C for 4 hours, then allow to warm slowly to RT overnight.

-

Monitoring: Check TLC for conversion of the imine to the more polar sulfinamino nitrile.

-

Workup: Quench with saturated NH

Cl (20 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na -

Result: This yields the diastereomerically enriched (S)-N-((R)-1-cyano-1-(2,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide .

Step 3: Cleavage to (R)-Amino Nitrile (Optional)

To obtain the free amine or HCl salt:

-

Dissolve the Strecker adduct in MeOH (3 mL/mmol).

-

Add 4M HCl in Dioxane (2 equiv).

-

Stir at RT for 30 minutes. The sulfinyl group is cleaved, precipitating the amine hydrochloride.

-

Add Et

O to fully precipitate the product, filter, and dry.

Quality Control & Validation

| Test | Acceptance Criteria | Method |

| Appearance | White to off-white solid (HCl salt) | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O) |

| Chiral Purity | > 99% ee | Chiral HPLC (Chiralcel OD-H) |

| 1H NMR | Consistent with structure; diagnostic CH-CN proton signal | 400 MHz DMSO-d6 |

Critical Control Point: The 2,5-dimethoxy motif is prone to oxidation. Perform all steps under inert atmosphere. Store the final amino nitrile HCl salt at -20 °C to prevent hydrolysis of the nitrile to the amide/acid.

References

-

Ellman, J. A., et al. "Asymmetric Synthesis of

-Branched Amines and Amino Acids via the Addition of Grignard Reagents to N-tert-Butanesulfinyl Imines." Journal of Organic Chemistry, 1999. Link -

Davis, F. A., et al. "Asymmetric Strecker Synthesis Using Sulfinimines." Journal of Organic Chemistry, 2000. Link

-

Jacobsen, E. N., et al. "Catalytic Asymmetric Strecker Reactions." Nature, 2009. Link

-

Cogan, D. A., et al. "Catalytic Asymmetric Synthesis of Chiral Amines." Tetrahedron, 1999. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. (1R)-1-Phenylethanamine|Chiral Resolving Agent [benchchem.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. dokumen.pub [dokumen.pub]

- 6. api.mountainscholar.org [api.mountainscholar.org]

- 7. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

Protecting Group Strategies for (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of protecting groups is a cornerstone for the successful construction of complex molecules.[1][2] The primary amine in (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile, a chiral building block of significant interest, presents a synthetic challenge due to its inherent nucleophilicity and basicity.[3] Unmasked, this amine can interfere with a wide array of desired chemical transformations. This application note provides a detailed guide to the selection and implementation of common amine protecting groups—specifically tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the temporary masking of the primary amine in the target molecule. The discussion will emphasize the principles of orthogonal protection, offering the synthetic chemist a versatile toolkit for multi-step syntheses.

The Imperative for Amine Protection

The primary amine of (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile is a potent nucleophile and a base. In a multi-step synthesis, these properties can lead to a variety of undesired side reactions, including:

-

Acylation: Reaction with electrophilic reagents intended for other functional groups.

-

Alkylation: Unwanted N-alkylation in the presence of alkylating agents.

-

Base-catalyzed side reactions: The amine can act as a general base, promoting unintended reactions.

To circumvent these issues, the amine must be temporarily "capped" with a protecting group that renders it non-nucleophilic and non-basic.[4] The ideal protecting group should be:

-

Easy to install in high yield.

-

Stable to a wide range of reaction conditions.

-

Readily removed under mild conditions that do not affect other functional groups in the molecule.[2]

Core Protecting Group Strategies

The most widely employed protecting groups for amines are carbamates.[4][5] These groups are readily installed, are generally stable to a variety of reaction conditions, and can be removed selectively.[4] This guide will focus on three of the most common carbamate protecting groups: Boc, Cbz, and Fmoc.

The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is one of the most common amine protecting groups due to its ease of introduction and its selective removal under acidic conditions.[6][7] It is stable to a wide range of nucleophiles and bases, making it an excellent choice for many synthetic routes.[8]

Protection Mechanism: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6] The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a stable carbamate.[6]

Deprotection Mechanism: The Boc group is cleaved under acidic conditions. Protonation of the carbamate oxygen is followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid, which spontaneously decarboxylates to yield the free amine.[9][10]

Experimental Protocols

Protocol 1: Boc Protection of (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile

Materials:

-

(3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 equiv) in a 2:1 mixture of THF and water.

-

Add TEA or DIPEA (1.5 equiv) and stir for 5 minutes at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Add Boc₂O (1.1 equiv) portion-wise.

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Extract the aqueous residue with DCM (3 x volume of aqueous layer).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected product.[6]

Protocol 2: Boc Deprotection

Materials:

-

N-Boc protected (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the N-Boc protected amine in DCM.

-

Add an equal volume of TFA and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.[9]

The Benzyloxycarbonyl (Cbz or Z) Group: Cleavage by Hydrogenolysis

The Cbz group is another cornerstone of amine protection, valued for its stability under both acidic and basic conditions.[3] Its removal via catalytic hydrogenolysis offers a mild and orthogonal deprotection strategy.[3][11]

Protection Mechanism: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[12] The reaction proceeds via nucleophilic attack of the amine on the acyl chloride.

Deprotection Mechanism: The Cbz group is cleaved by catalytic hydrogenolysis.[12][13] In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), the benzylic C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide.[12][13][14]

Experimental Protocols

Protocol 3: Cbz Protection of (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile

Materials:

-

(3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dioxane or THF

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine (1.0 equiv) in a solution of Na₂CO₃ (2.0 equiv) in water.

-

Cool the solution to 0 °C in an ice bath.

-

Add Cbz-Cl (1.1 equiv) dropwise while maintaining the temperature below 5 °C.

-

Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Once complete, wash the reaction mixture with diethyl ether to remove any excess Cbz-Cl.

-

Carefully acidify the aqueous layer to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Cbz protected product.[11]

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

-

N-Cbz protected (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or transfer hydrogenation reagent (e.g., ammonium formate)

-

Celite

Procedure:

-

Dissolve the N-Cbz protected amine (1.0 equiv) in MeOH or EtOH in a round-bottom flask.

-

Carefully add 10% Pd/C (5-10 mol%).

-

For hydrogenation with H₂ gas, evacuate the flask and backfill with H₂ (repeat 3 times). Stir under an H₂ atmosphere (balloon) at room temperature.

-

For transfer hydrogenolysis, add ammonium formate (5-10 equiv) and stir at room temperature.[15]

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate in vacuo to yield the deprotected amine.[11][13]

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Base-Labile Protection

The Fmoc group is a base-labile protecting group, making it orthogonal to both the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[4][5] This orthogonality is particularly valuable in complex syntheses requiring multiple, selective deprotections.[5][16]

Protection Mechanism: The Fmoc group is introduced using Fmoc-Cl or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[17][18] The amine attacks the electrophilic carbonyl, leading to the formation of the Fmoc-protected amine.

Deprotection Mechanism: The Fmoc group is cleaved by a base, typically a secondary amine like piperidine.[18][19] The base abstracts the acidic proton on the fluorenyl ring, initiating an E1cB-type elimination to release the free amine and dibenzofulvene.[20]

Experimental Protocols

Protocol 5: Fmoc Protection of (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile

Materials:

-

(3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile

-

Fmoc-OSu

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane or Acetonitrile

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine (1.0 equiv) in a mixture of dioxane and aqueous NaHCO₃ solution.

-

Add a solution of Fmoc-OSu (1.05 equiv) in dioxane.

-

Stir the reaction at room temperature for 2-16 hours.

-

Monitor the reaction by TLC.

-

Once complete, add water and wash with diethyl ether.

-

Acidify the aqueous layer to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Fmoc protected product.

Protocol 6: Fmoc Deprotection

Materials:

-

N-Fmoc protected (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile

-

Piperidine

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Fmoc protected amine in DMF or DCM.

-

Add a 20% solution of piperidine in DMF (or the chosen solvent).

-

Stir at room temperature for 30 minutes to 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can often be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.

Summary and Orthogonal Strategies

The choice of protecting group is dictated by the overall synthetic plan. The distinct cleavage conditions for Boc, Cbz, and Fmoc allow for their use in orthogonal protection schemes, where one group can be selectively removed in the presence of the others.[5][16]

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (e.g., TFA, HCl)[7] | Stable to base and hydrogenolysis[21] |

| Benzyloxycarbonyl | Cbz, Z | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd/C)[3][12] | Stable to acid and base[3] |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., Piperidine)[18][19] | Stable to acid and hydrogenolysis[18] |

Table 1: Comparison of Common Amine Protecting Groups.

Visualizing Protecting Group Strategies

Figure 1: Individual workflows for the protection and deprotection of the target amine using Boc, Cbz, and Fmoc strategies.

Figure 2: An example of an orthogonal deprotection strategy, showcasing the selective removal of Boc and Cbz groups.

Conclusion

The judicious selection of an amine protecting group is paramount for the successful synthesis of complex molecules derived from (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile. The Boc, Cbz, and Fmoc groups each offer a robust and reliable means of protection, with their distinct deprotection conditions providing the synthetic chemist with the flexibility to design elegant and efficient synthetic routes. By understanding the principles and protocols outlined in this application note, researchers can confidently navigate the challenges of multi-step synthesis and unlock the full potential of this valuable chiral building block.

References

-

Fiveable. Acid-Labile Protecting Groups Definition. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

Wikipedia. Protecting group. Available at: [Link]

-

Organic Chemistry Portal. Protective Groups. Available at: [Link]

-

Patil, S. L., et al. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 437-442. Available at: [Link]

-

Reddy, P. P., et al. (2003). Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate. Rhodium. Available at: [Link]

-

Saidi, O., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 1(4), 205-210. Available at: [Link]

-

Debenham, J. S., et al. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 118(40), 9804-9805. Available at: [Link]

-

Asymmetric Synthesis. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

- Carpino, L. A., & Han, G. Y. (1972). Solid phase synthesis with base N alpha-protecting group cleavage. U.S. Patent No. 4,108,846.

-

Firouzabadi, H., et al. (2010). An Excellent Method for Cbz-protection of Amines. Tetrahedron Letters, 51(17), 2297-2299. Available at: [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]

-

SciSpace. Amino Acid-Protecting Groups. Available at: [Link]

-

J&K Scientific LLC. (2021). BOC Protection and Deprotection. Available at: [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

-

Spieß, P., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(32), e202300474. Available at: [Link]

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

-

Wang, X., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1826-1831. Available at: [Link]

-

Hosseini-Sarvari, M., & Etemad, S. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(7), 12535-12542. Available at: [Link]

-

Total Synthesis. Protecting Groups Archives – Page 2 of 2. Available at: [Link]

-

Organic Chemistry Portal. Amino Protecting Groups Stability. Available at: [Link]

-

Asymmetric Synthesis. Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

-

Brady, S. F., et al. (1977). Some novel, acid-labile amine protecting groups. The Journal of Organic Chemistry, 42(8), 1435-1438. Available at: [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

-

Reyes, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 105. Available at: [Link]

-

Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available at: [Link]

- Ramage, R., & Raphy, G. (1997). Methods for the synthesis of fmoc protected amines. WIPO Patent No. WO1997041093A1.

-

Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

-

Chen, Y.-C., et al. (2016). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Organic Letters, 18(15), 3746-3749. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Protecting group - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fiveable.me [fiveable.me]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 16. Protective Groups [organic-chemistry.org]

- 17. total-synthesis.com [total-synthesis.com]

- 18. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 19. US4108846A - Solid phase synthesis with base N alpha-protecting group cleavage - Google Patents [patents.google.com]

- 20. total-synthesis.com [total-synthesis.com]

- 21. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: N-Boc Protection of (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Brief & Strategic Context

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the precise manipulation of chiral building blocks. (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile is a highly valuable chiral

The tert-butyloxycarbonyl (Boc) group is the industry standard for this transformation. It offers near-perfect orthogonality to other protecting groups (e.g., Fmoc, Cbz), is highly stable to catalytic hydrogenation and basic nucleophiles, and can be cleanly cleaved under mild anhydrous acidic conditions (such as with TFA or HCl in dioxane)[1][2]. This guide details a self-validating, high-yield protocol for the N-Boc protection of this specific electron-modulated chiral substrate.

Mechanistic Rationale & Pathway Dynamics

The N-Boc protection of a primary amine using di-tert-butyl dicarbonate (Boc

The primary amine of the (3R)-

Figure 1: Mechanistic pathway of N-Boc protection highlighting the thermodynamic driving force.

Experimental Design: Causality & E-E-A-T Principles

A robust protocol requires understanding why specific conditions are chosen over alternatives. The presence of the electron-withdrawing cyano group slightly attenuates the nucleophilicity of the adjacent benzylic amine, necessitating careful optimization.

Causality Matrix for Reagent Selection

| Parameter | Selection | Scientific Causality & Justification |

| Solvent | Dichloromethane (DCM) | DCM is an aprotic, non-nucleophilic solvent that provides excellent solubility for both the polar |

| Base | Triethylamine (Et | While primary amines can react base-free, the |

| Temperature | 0 °C | The reaction is exothermic and generates CO |

| Workup | 10% Citric Acid (aq) | Removes excess Et |

Quantitative Optimization Data

The following table summarizes the process development data utilized to establish the optimal protocol parameters for this specific substrate.

| Solvent | Base (Equiv) | Temp Profile | Time | Conversion (LC-MS) | Isolated Yield |

| THF | None | 25 °C | 12 h | 78% | 71% |

| MeOH | DIPEA (1.5) | 25 °C | 8 h | 85% | 79% |

| DCM | Et | 0 °C to 25 °C | 3 h | >99% | 94% |

| DCM | DMAP (0.1) + Et | 0 °C to 25 °C | 1 h | >99% | 88% (Trace di-Boc) |

Note: The addition of DMAP accelerates the reaction but increases the risk of di-Boc formation and rapid, uncontrollable gas evolution[5]. It is omitted in the final protocol to ensure a cleaner impurity profile.

Step-by-Step Experimental Protocol

Scale: 10.0 mmol (Gram-scale validation) Target Product: tert-Butyl ((1R)-1-(2,5-dimethoxyphenyl)-2-cyanoethyl)carbamate

Figure 2: Sequential experimental workflow for the N-Boc protection protocol.

Phase 1: Preparation & Initiation

-

Dissolution: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile (2.06 g, 10.0 mmol, 1.0 equiv).

-

Solvent Addition: Suspend the substrate in anhydrous Dichloromethane (DCM) (50 mL) to achieve a 0.2 M concentration. Stir until complete dissolution is observed.

-

Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

-

Base Addition: Add Triethylamine (Et

N) (1.67 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe. Stir for 5 minutes.

Phase 2: Reagent Addition & Reaction

-

Electrophile Preparation: In a separate vial, dissolve di-tert-butyl dicarbonate (Boc

O) (2.40 g, 11.0 mmol, 1.1 equiv) in anhydrous DCM (10 mL). -

Controlled Addition: Add the Boc

O solution dropwise to the reaction mixture over a period of 15–20 minutes. Critical IPC (In-Process Control): Ensure the reaction system is open to an inert gas manifold (e.g., nitrogen bubbler) to safely vent the evolved CO -

Propagation: Remove the ice-water bath. Allow the reaction mixture to naturally warm to room temperature (25 °C).

-

Monitoring: Stir the reaction for 3 hours. Verify reaction completion via TLC (Hexanes/EtOAc 7:3, visualization by UV and Ninhydrin stain; the primary amine starting material will stain intensely, while the Boc-protected product will not).

Phase 3: Quench, Workup, & Isolation

-

Quench: Dilute the reaction mixture with an additional 20 mL of DCM.

-

Acidic Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with 10% aqueous Citric Acid (2

25 mL) to remove excess Et -

Neutralization & Brine Wash: Wash the organic layer with saturated aqueous NaHCO

(25 mL) followed by saturated aqueous NaCl (brine) (25 mL). -

Drying & Concentration: Collect the organic layer and dry over anhydrous Na

SO -

Purification (Optional): The crude product is typically >95% pure by NMR. If required, purify via flash column chromatography (SiO

, gradient elution 10% to 30% EtOAc in Hexanes) to yield the pure N-Boc protected

Analytical Validation & Troubleshooting

To ensure the integrity of the self-validating system, cross-reference the isolated material against these expected analytical markers and common pitfalls:

-

Mass Spectrometry (LC-MS): The product will exhibit a mass of

306.1 [M+H] -

Troubleshooting - Sluggish Reaction: If TLC indicates >10% starting material after 3 hours, the substrate may have been partially degraded or the Boc

O reagent has hydrolyzed. Add an additional 0.2 equiv of Boc -

Troubleshooting - Di-Boc Formation: Evidenced by a higher running spot on TLC and an [M+H]

of 406.2. This occurs if the temperature was not controlled during addition or if excess base/Boc

References

-

Common Organic Chemistry. "Boc Protection Mechanism (Boc2O)." Common Organic Chemistry. URL: [Link]

-

Common Organic Chemistry. "Boc Protection Mechanism (Boc2O + DMAP)." Common Organic Chemistry. URL: [Link]

-

Master Organic Chemistry. "Amine Protection and Deprotection." Master Organic Chemistry. URL:[Link]

-

National Institutes of Health (PMC). "A practical route to β2,3-amino acids with alkyl side chains." NIH. URL:[Link]

-

Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." Total Synthesis. URL:[Link]

Sources

Application Notes and Protocols for Cyclization Reactions Using (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile Precursors

Introduction: The Versatility of a Chiral Building Block